N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring, a piperidine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with piperidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with cyclopropanecarboxylic acid to yield the final product. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The triazine ring is known to interact with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in the compound’s bioactivity. The piperidine ring and cyclopropane carboxamide group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in peptide synthesis.
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives
Uniqueness
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a triazine ring, piperidine ring, and cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H21N5O3 |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H21N5O3/c1-21-13-16-12(17-14(18-13)22-2)19-7-3-4-10(8-19)15-11(20)9-5-6-9/h9-10H,3-8H2,1-2H3,(H,15,20) |
InChI Key |
UFKKIMAINYKLAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC(C2)NC(=O)C3CC3)OC |
Origin of Product |
United States |
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